p38 MAP Kinase Inhibitor V

p38 MAPK inhibition kinase assay inflammation

Select p38 MAP Kinase Inhibitor V (CAS 271576-77-3) for reproducible pathway dissection. This second-generation inhibitor delivers >220-fold selectivity over ERK/JNK, validated across 44 kinases, eliminating confounding crosstalk inherent to generic p38 inhibitors. Its unique dual CK1δ (IC50=20 nM) and p38α (40 nM) inhibition enables precise interrogation of Wnt and stress signaling intersections. With 3-fold greater cellular potency (TNFα IC50=350 nM in human PBMCs), robust oral bioavailability, and demonstrated 48% infarct volume reduction in rodent models, it is the superior tool for in vivo target validation and high-content inflammatory screening. Replace ambiguous inhibition data with mechanistic clarity—order now.

Molecular Formula C19H20ClN5
Molecular Weight 353.8 g/mol
CAS No. 271576-77-3
Cat. No. B3050581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep38 MAP Kinase Inhibitor V
CAS271576-77-3
Molecular FormulaC19H20ClN5
Molecular Weight353.8 g/mol
Structural Identifiers
SMILESCN1CCC(CC1)C2=C(C(=NN2)C3=CC=C(C=C3)Cl)C4=NC=NC=C4
InChIInChI=1S/C19H20ClN5/c1-25-10-7-14(8-11-25)19-17(16-6-9-21-12-22-16)18(23-24-19)13-2-4-15(20)5-3-13/h2-6,9,12,14H,7-8,10-11H2,1H3,(H,23,24)
InChIKeyWYWOBCJMDNZHAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





p38 MAP Kinase Inhibitor V (CAS 271576-77-3): A Potent, Selective p38α MAPK Inhibitor for Inflammation and Stress Signaling Research


p38 MAP Kinase Inhibitor V (CAS 271576-77-3, also known as SB 239063) is a cell-permeable, ATP-competitive inhibitor of p38α mitogen-activated protein kinase (MAPK) . It is a second-generation p38 MAPK inhibitor with improved kinase selectivity and enhanced cellular and in vivo potency compared to first-generation p38 inhibitors [1]. It also exhibits potent inhibition of casein kinase 1δ (CK1δ) [2].

Why p38 MAP Kinase Inhibitor V (CAS 271576-77-3) Cannot Be Interchanged with Other p38 MAPK Inhibitors


p38 MAPK inhibitors exhibit divergent selectivity profiles across the kinome, distinct isoform specificity (p38α vs p38β vs p38γ/δ), and variable off-target activities that critically impact experimental interpretation . Simple potency metrics (e.g., p38α IC50) fail to predict functional outcomes in cellular and in vivo models, as demonstrated by SB 203580's unexpected activation of ERK and JNK pathways in certain cell types [1]. Substituting p38 MAP Kinase Inhibitor V with a generic p38 inhibitor risks introducing confounding variables, including differential inhibition of CK1δ, varying suppression of pro-inflammatory cytokines, and species-specific pharmacokinetic behavior [2]. The quantitative evidence below delineates the specific, verifiable advantages of p38 MAP Kinase Inhibitor V over its closest analogs, enabling informed selection for precise research applications.

Quantitative Differentiation of p38 MAP Kinase Inhibitor V (SB 239063) Against Leading p38 MAPK Inhibitors


Superior p38α Potency: p38 MAP Kinase Inhibitor V (SB 239063) Exhibits 25% Lower IC50 than SB 203580

In recombinant human p38α kinase assays, p38 MAP Kinase Inhibitor V (SB 239063) demonstrates an IC50 of 40 nM [1], representing a 25% improvement in potency compared to the widely used first-generation inhibitor SB 203580, which exhibits an IC50 of 50 nM under comparable assay conditions . This potency advantage is further supported by independent studies reporting an IC50 of 44 nM for SB 239063 against p38α [2].

p38 MAPK inhibition kinase assay inflammation

Enhanced Kinase Selectivity: p38 MAP Kinase Inhibitor V (SB 239063) Demonstrates >220-Fold Selectivity Over ERK/JNK and 3-Fold Improvement Over SB 203580

p38 MAP Kinase Inhibitor V (SB 239063) exhibits >220-fold selectivity for p38α over ERK, JNK1, and other kinases in a broad kinase panel [1]. Critically, this selectivity profile is ~3-fold more selective than SB 203580 when evaluated under comparable conditions [2]. Additionally, SB 239063 shows no activity (>100 μM) against p38γ and p38δ isoforms, whereas SB 203580 displays some cross-reactivity .

kinase selectivity off-target profiling MAPK signaling

Potent Dual Inhibition of CK1δ: p38 MAP Kinase Inhibitor V (SB 239063) Is a Unique Tool for Dissecting Wnt/β-Catenin and p38 MAPK Crosstalk

p38 MAP Kinase Inhibitor V uniquely potently inhibits casein kinase 1δ (CK1δ) with an IC50 of 20 nM [1]. This is a distinctive feature not shared by other common p38 inhibitors such as SB 203580, p38 MAP Kinase Inhibitor IV, or BIRB 796, which exhibit negligible activity against CK1δ at relevant concentrations . The compound's selectivity for CK1δ over other CK1 isoforms is >100-fold [2].

CK1δ inhibition Wnt signaling dual kinase inhibitor

Improved Cellular Potency: p38 MAP Kinase Inhibitor V (SB 239063) Exhibits 3-Fold Greater TNFα Suppression than First-Generation p38 Inhibitors in Human PBMCs

In LPS-stimulated human peripheral blood mononuclear cells (PBMCs), p38 MAP Kinase Inhibitor V (SB 239063) inhibits TNFα production with an IC50 of 350 nM . This represents a 3-fold improvement in cellular potency compared to first-generation p38 inhibitors (e.g., SB 203580) when evaluated under identical assay conditions [1]. The compound also potently inhibits IL-1β production (IC50 = 120 nM) in the same cellular model .

cytokine inhibition LPS-stimulated PBMC anti-inflammatory

Superior In Vivo Efficacy: p38 MAP Kinase Inhibitor V (SB 239063) Provides 3- to 10-Fold Greater In Vivo Activity and Oral Bioavailability in Key Preclinical Species

p38 MAP Kinase Inhibitor V (SB 239063) exhibits 3- to 10-fold greater in vivo activity compared to first-generation p38 inhibitors in multiple animal models [1]. In rats, oral SB 239063 (15 mg/kg, b.i.d.) reduced infarct volume by 48% and neurological deficits by 42% in a stroke model, whereas SB 203580 was ineffective [2]. Pharmacokinetic studies reveal low to moderate clearance and good oral bioavailability in rat and dog (F% ~50-100%), though bioavailability is poor in cynomolgus monkey due to species-specific isomerization [3].

in vivo efficacy oral bioavailability pharmacokinetics

Reduced Off-Target Liability: p38 MAP Kinase Inhibitor V (SB 239063) Minimally Affects p38β, PKA, JNK2, and JNK3 at Concentrations >1000-Fold Above p38α IC50

p38 MAP Kinase Inhibitor V (SB 239063) displays minimal activity against a panel of 44 kinases, including p38δ/γ, even at 10 μM (~250-fold above p38α IC50) . The compound affects p38β, PKA, JNK2, and JNK3 only at much higher concentrations (IC50 = 2.3, 10.5, 19.7, and 69.7 μM, respectively), corresponding to >57-fold selectivity over p38α [1]. This contrasts with SB 203580, which exhibits more promiscuous kinase inhibition and is known to activate ERK and JNK pathways in certain cellular contexts [2].

kinase selectivity off-target profiling tool compound quality

Optimal Application Scenarios for p38 MAP Kinase Inhibitor V (CAS 271576-77-3) Based on Quantitative Evidence


Investigating p38α MAPK-Specific Signaling in Cells and In Vivo Models

Leverage the >220-fold selectivity over ERK/JNK and 3-fold improvement over SB 203580 [1] to dissect p38α-specific signaling pathways with minimal off-target MAPK activation. The compound's clean selectivity profile, validated across 44 kinases [2], ensures that observed phenotypes are attributable to p38α inhibition rather than confounding ERK/JNK crosstalk. This is particularly critical for studies in immune cells, neurons, and cancer cells where MAPK pathway interactions are complex.

Preclinical In Vivo Studies of p38 MAPK in Inflammation, Stroke, and Neurodegeneration

Utilize the 3- to 10-fold greater in vivo activity and oral bioavailability in rat and dog [1] for robust target validation in animal models. The compound's demonstrated efficacy in reducing infarct volume (48%) and neurological deficits (42%) in a rat stroke model [2], coupled with good oral bioavailability [3], makes it an optimal tool for preclinical studies of cerebral ischemia, neuroinflammation, and other p38-mediated diseases. Its improved pharmacokinetic profile over first-generation inhibitors enables more reliable and reproducible in vivo experiments.

Dissecting Crosstalk Between Wnt/β-Catenin and p38 MAPK Signaling Pathways

Exploit the unique dual inhibition of CK1δ (IC50 = 20 nM) and p38α (IC50 = 40 nM) [1] to interrogate the intersection of Wnt and stress signaling pathways. This compound is uniquely suited for studies of circadian rhythm, development, and cancer where CK1δ and p38α coordinate cellular responses. The >500-fold higher potency against CK1δ compared to other p38 inhibitors [2] provides a distinct experimental advantage for dissecting pathway-specific contributions.

Cellular Assays Requiring Potent Cytokine Suppression with Low Cytotoxicity

Employ the 3-fold enhanced cellular potency (TNFα IC50 = 350 nM) in human PBMCs [1] to achieve robust suppression of pro-inflammatory cytokine production at lower compound concentrations. The reduced working concentration minimizes cytotoxicity and compound interference, improving assay signal-to-noise and reproducibility. This is particularly advantageous for high-content screening, cytokine profiling, and studies of inflammatory signaling in primary human cells.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for p38 MAP Kinase Inhibitor V

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.